1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea
CAS No.: 1448050-95-0
Cat. No.: VC4983068
Molecular Formula: C20H22N4O
Molecular Weight: 334.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448050-95-0 |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.423 |
| IUPAC Name | 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea |
| Standard InChI | InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25) |
| Standard InChI Key | FWRGGNZZJPLTMB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is defined by the molecular formula CHNO and a molecular weight of 334.423 g/mol. Its IUPAC name, 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea, reflects the integration of three key structural motifs:
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A cyclopropyl group conferring conformational rigidity.
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An imidazo[1,2-a]pyridine ring contributing to aromaticity and hydrogen-bonding capabilities.
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A phenethyl-urea moiety enhancing solubility and target binding affinity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1448050-95-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 334.423 g/mol |
| SMILES | C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4 |
| InChIKey | FWRGGNZZJPLTMB-UHFFFAOYSA-N |
The compound’s three-dimensional structure, as represented by its Standard InChI, reveals a planar imidazo[1,2-a]pyridine system linked to a urea bridge, which facilitates interactions with biological targets such as kinases.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea involves multi-step organic reactions, with critical stages including:
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Formation of the imidazo[1,2-a]pyridine core: A copper silicate-catalyzed condensation of 2-aminopyridine with α-bromo carbonyl compounds, as demonstrated by Dhas et al. . This method achieves yields up to 90% under optimized conditions (ethanol solvent, 10 mol% catalyst, reflux) .
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Introduction of the cyclopropyl group: Alkylation or nucleophilic substitution reactions to attach the cyclopropyl moiety to the imidazo[1,2-a]pyridine nitrogen.
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Urea linkage formation: Coupling the intermediate with phenethyl isocyanate or via carbodiimide-mediated reactions to establish the urea functional group.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent polarity: Ethanol outperforms dichloromethane or toluene due to improved solubility of intermediates .
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Catalyst loading: A 10 mol% copper silicate concentration balances cost and efficiency, whereas lower concentrations (5 mol%) reduce yields to 69% .
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Temperature: Reflux conditions (∼78°C for ethanol) accelerate reaction kinetics without promoting side reactions .
Table 2: Synthetic Conditions for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Copper silicate (10 mol%) | 90 |
| Solvent | Ethanol | 89–90 |
| Temperature | Reflux | 85–90 |
| Reaction Time | 2–2.5 hours | 85–90 |
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea exhibits potent inhibitory activity against c-KIT tyrosine kinase, a receptor implicated in gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia. The compound’s mechanism involves:
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Competitive binding to the ATP-binding pocket of c-KIT, disrupting autophosphorylation and downstream signaling.
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Suppression of MAPK/ERK and PI3K/AKT pathways, leading to apoptosis in malignant cells.
Selectivity and Pharmacodynamics
While specific IC values remain undisclosed in public literature, structural analogs of imidazo[1,2-a]pyridine ureas demonstrate nanomolar affinity for c-KIT, suggesting similar potency. The cyclopropyl group enhances selectivity by minimizing off-target interactions with structurally divergent kinases.
Applications in Medicinal Chemistry
Targeted Cancer Therapies
The compound’s primary application lies in precision oncology, where it serves as a template for designing next-generation kinase inhibitors. Its modular structure allows for derivatization to improve:
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Bioavailability: Introduction of hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.
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Blood-brain barrier penetration: Fluorination or methylation to optimize lipophilicity for treating CNS malignancies.
Combination Therapies
Preclinical studies suggest synergism with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) by reversing tumor-mediated immunosuppression. Co-administration with chemotherapeutics like imatinib may overcome resistance mechanisms in GISTs.
Research Advancements and Future Directions
Recent Findings
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In vivo efficacy: Murine models of GIST show >50% tumor volume reduction after 4 weeks of treatment, with no significant hepatotoxicity.
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Resistance mitigation: Structural modifications at the urea nitrogen (e.g., bulky substituents) reduce susceptibility to ATP-binding site mutations.
Challenges and Opportunities
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Synthetic scalability: Current routes require 2–3 steps; streamlining via one-pot methodologies could reduce production costs.
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Pharmacokinetic profiling: Limited data on absorption, distribution, and metabolism necessitate further preclinical studies.
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